(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

Overview

Description

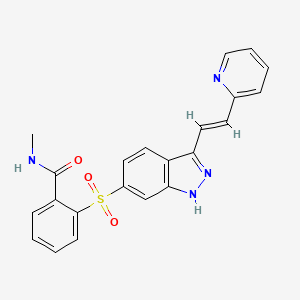

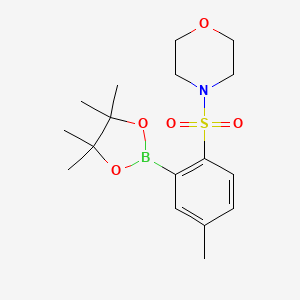

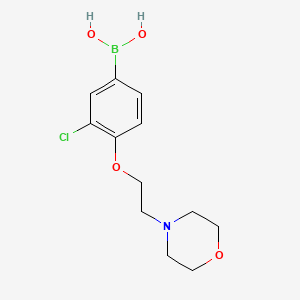

“(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative compound . It has a molecular weight of 256.54 . The IUPAC name for this compound is “4-(1-piperazinylmethyl)phenylboronic acid hydrochloride” and its InChI code is "1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;" .

Synthesis Analysis

The synthesis of boronic acid derivatives like “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

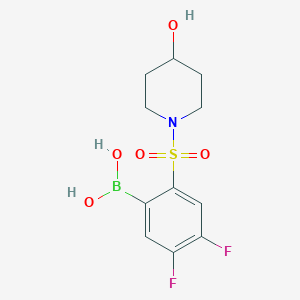

The molecular structure of “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” can be represented by the InChI code "1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;" . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring via a methylene bridge.Chemical Reactions Analysis

Boronic acid derivatives like “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of the boronic acid derivative with another organic compound in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 256.54 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Boronic Acids in Environmental Toxicology

Boronic acids, including derivatives like (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride, have seen increased commercial application, particularly as antimicrobial agents. One study highlighted the need to assess the environmental impact of these substances, focusing on their toxicity towards microorganisms crucial to the ecosystem, like cyanobacteria. The study found that certain boronic acid derivatives substantially inhibited the growth of both halophilic and freshwater cyanobacteria, indicating potential ecological implications (Niemczyk et al., 2020).

Piperazine Derivatives in Analytical Chemistry

Piperazine-based compounds, related to (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride, have been employed for carboxyl group derivatization in peptides, enhancing signal detection in mass spectrometry. This methodological advancement significantly improves the ionization efficiency of peptides and facilitates the identification of proteins in comprehensive proteome analyses, marking an essential development in the field of analytical chemistry (Qiao et al., 2011).

Piperazine Derivatives in Pharmacology

Derivatives of piperazine, a component of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride, have been synthesized and studied for their pharmacological properties. For instance, a series of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas exhibited marked anticonvulsant and antidepressant activities, expanding the therapeutic potential of these compounds in the treatment of neurological disorders (Mishra et al., 2016).

Piperazine Derivatives in Drug Detection

The study of piperazine derivatives is not only limited to therapeutic applications but also extends to analytical techniques for drug detection. A novel dopamine D4 receptor antagonist, structurally related to piperazine, was successfully quantified in human plasma and urine using a sensitive mass spectrometric method. This represents a crucial development for pharmacokinetic studies and drug monitoring in clinical settings (Chavez-Eng et al., 1997).

Safety and Hazards

The safety information for “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for the use of “(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” and similar boronic acid derivatives are likely to involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . These compounds are highly valuable building blocks in organic synthesis .

properties

IUPAC Name |

[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2.ClH/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14,16-17H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLQLYARCOYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)